
Diisopropyl 3-(3-nitrobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl 3-(3-nitrobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate typically involves multicomponent reactions. One common method is the [3+2] cycloaddition reaction, where a dihydroisoquinoline ester reacts with maleic anhydride or an acrylate under photochemical conditions . The reaction is catalyzed by tungsten and tolerates a range of functional groups, making it versatile for various synthetic applications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial demand. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Diisopropyl 3-(3-nitrobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Conversion of the nitro group to a carboxylic acid.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Diisopropyl 3-(3-nitrobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of diisopropyl 3-(3-nitrobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to its biological effects . The pyrrolo[2,1-a]isoquinoline core structure is known to interact with DNA and proteins, contributing to its antitumor and antibacterial activities .
Comparación Con Compuestos Similares
Similar Compounds
- Diisopropyl 3-(4-nitrobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate
- Diisopropyl 3-(4-methylbenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate
- Diisopropyl 3-(2,4-dichlorobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate
Uniqueness
Diisopropyl 3-(3-nitrobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 3-position of the benzoyl moiety enhances its reactivity and potential for further functionalization .
Propiedades
Número CAS |
853330-57-1 |
|---|---|
Fórmula molecular |
C27H24N2O7 |
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
dipropan-2-yl 3-(3-nitrobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate |
InChI |
InChI=1S/C27H24N2O7/c1-15(2)35-26(31)21-22(27(32)36-16(3)4)24(25(30)18-9-7-10-19(14-18)29(33)34)28-13-12-17-8-5-6-11-20(17)23(21)28/h5-16H,1-4H3 |
Clave InChI |
MACWYBPPQDYBHW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1C(=O)OC(C)C)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


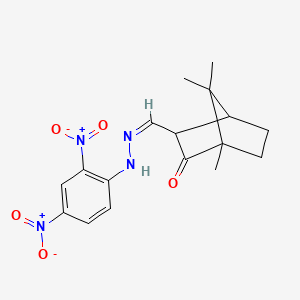

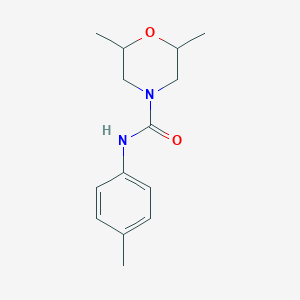
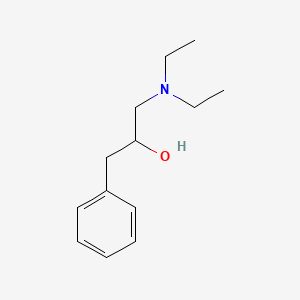

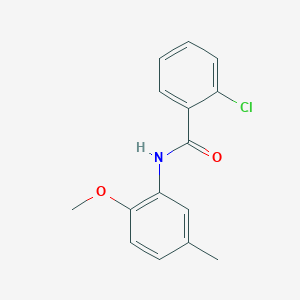
![9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B11947296.png)

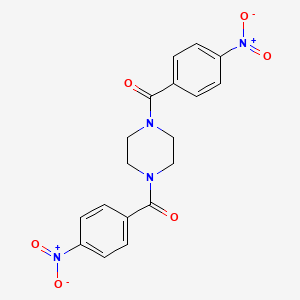
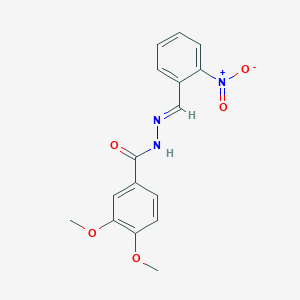
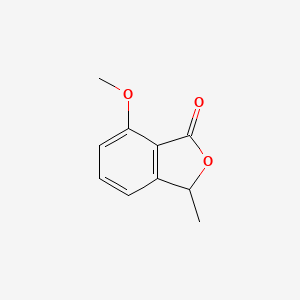


![N,N,N-Trimethyl-7,7-dioxo-7lambda~6~-thiabicyclo[4.2.0]octan-1-aminium iodide](/img/structure/B11947364.png)
